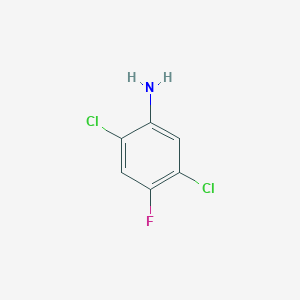

2,5-Dichloro-4-fluoroaniline

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10277. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,5-dichloro-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2FN/c7-3-2-6(10)4(8)1-5(3)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFVXJOLBILNOHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20950013 | |

| Record name | 2,5-Dichloro-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20950013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2729-37-5 | |

| Record name | 2729-37-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dichloro-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20950013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,5-Dichloro-4-fluoroaniline

Abstract

2,5-Dichloro-4-fluoroaniline is a key halogenated aromatic amine serving as a vital building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its specific substitution pattern makes it a valuable intermediate for introducing a dichlorofluoro-phenyl moiety into target structures. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound. We will dissect the strategic rationale behind the chosen route, provide detailed, field-proven experimental protocols for each critical step, and discuss the underlying chemical mechanisms that govern the transformations. The narrative emphasizes causality in experimental design, ensuring that the described protocols are not merely recipes but self-validating systems grounded in established chemical principles.

Part 1: Strategic Pathway Selection: A Retrosynthetic Approach

The synthesis of a polysubstituted aromatic compound like this compound requires careful planning regarding the sequence of functional group introduction. The directing effects of the substituents (Cl, F, NH₂) and the relative ease of introducing each group dictate the most efficient strategy.

The final step in the synthesis of an aniline derivative is often the reduction of a corresponding nitro compound due to the reliability and high yield of this transformation.[1] Therefore, our immediate precursor is 2,5-dichloro-4-fluoronitrobenzene . This simplifies the problem to the synthesis of this key nitroaromatic intermediate.

Considering the available starting materials and the directing effects of the halogens, the most logical and industrially scalable approach begins with a dichlorofluorobenzene precursor. The selected pathway involves two primary transformations:

-

Electrophilic Nitration: Introduction of a nitro group onto a pre-existing 1,4-dichloro-2-fluorobenzene ring system.

-

Chemoselective Reduction: Reduction of the nitro group to an amine without affecting the carbon-halogen bonds.

This strategy is favored over alternatives, such as the direct halogenation of a fluoroaniline derivative, which often leads to poor regioselectivity and a complex mixture of isomers.[2]

Caption: Retrosynthetic and forward synthesis pathway logic.

Part 2: The Core Synthesis Protocol

This section details the two-step synthesis from the commercially available precursor, 1,4-dichloro-2-nitrobenzene, which is a key starting material for producing 2,5-dichloroaniline.[1][3] The principles outlined are directly applicable to the synthesis of the fluorinated analogue.

Step 1: Electrophilic Nitration of 1,4-Dichlorobenzene

The introduction of a nitro group onto the aromatic ring is a classic electrophilic aromatic substitution. The reaction utilizes a mixture of concentrated nitric acid and sulfuric acid (mixed acid) to generate the highly electrophilic nitronium ion (NO₂⁺).

Causality and Mechanistic Insight: Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the nitronium ion. The regiochemical outcome is dictated by the existing substituents. In the analogous and well-documented nitration of 1,4-dichlorobenzene, the chloro groups are ortho-, para-directing but deactivating. Nitration occurs at the position ortho to one of the chlorine atoms, yielding 1,4-dichloro-2-nitrobenzene.[4] A similar directive effect would be expected for the nitration of 1,4-dichloro-2-fluorobenzene, where the combined directing effects of the halogens would guide the incoming nitro group. The temperature must be carefully controlled, as higher temperatures can lead to dinitration and other side reactions.[4]

Caption: Simplified mechanism of electrophilic nitration.

Experimental Protocol: Nitration of 1,4-Dichlorobenzene This protocol is adapted from established procedures for the nitration of p-dichlorobenzene and serves as a model for the synthesis of the nitro-intermediate.[4]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, charge 147 g (1.0 mol) of 1,4-dichlorobenzene and 300 g of concentrated (98%) sulfuric acid.

-

Preparation of Nitrating Mixture: In a separate beaker cooled in an ice bath, carefully prepare the nitrating mixture by slowly adding 68 g of concentrated (98%) sulfuric acid to 68 g of concentrated (70%) nitric acid.

-

Addition: Begin stirring the dichlorobenzene/sulfuric acid slurry. Slowly add the nitrating mixture via the dropping funnel over 1.5 hours.

-

Temperature Control: Monitor the internal temperature closely. As the reaction begins, it will exotherm. Maintain the temperature between 30-35°C using a water bath for cooling as needed. Vigorous stirring is crucial as the solid melts and a second oily phase forms.[4]

-

Reaction Monitoring: After the addition is complete, continue stirring the resulting thick, crystalline mass for an additional 3-4 hours. The reaction can be monitored by taking a small aliquot, quenching it with water, and checking the melting point of the solid product (should be ~56°C for 1,4-dichloro-2-nitrobenzene).[4]

-

Work-up and Isolation: Carefully pour the reaction mixture over a mixture of 700 g of ice and 300 mL of water. Filter the precipitated yellow solid using a Büchner funnel and wash thoroughly with cold water until the washings are neutral.

-

Purification: For further purification, the crude product can be melted under hot water, stirred well, and allowed to cool and solidify. This process is repeated to remove trapped acids. The final product, 1,4-dichloro-2-nitrobenzene, is obtained as a yellow crystalline solid.

Step 2: Reduction of 2,5-Dichloronitrobenzene to 2,5-Dichloroaniline

The conversion of the nitro group to an amine is a fundamental reduction reaction in organic synthesis. Catalytic hydrogenation is a clean, efficient, and high-yielding method.

Causality and Mechanistic Insight: Catalytic hydrogenation involves the use of hydrogen gas and a metal catalyst, typically palladium on a carbon support (Pd/C). The reaction occurs on the surface of the catalyst, where hydrogen molecules are adsorbed and activated. The nitro group is then sequentially reduced to the amine. This method is highly chemoselective, meaning it preferentially reduces the nitro group without cleaving the aryl-halide bonds (hydrodehalogenation), a common side reaction with other reducing agents or under harsh conditions.[5] The choice of solvent is important; alcohols like ethanol or methanol are commonly used as they readily dissolve the starting material and do not interfere with the reaction.[6]

Experimental Protocol: Catalytic Hydrogenation of 2,5-Dichloronitrobenzene This protocol is based on general procedures for the reduction of aromatic nitro compounds.[6]

-

Reaction Setup: To a hydrogenation vessel (e.g., a Parr shaker or a multi-neck flask equipped for balloon hydrogenation), add 2,5-dichloronitrobenzene (1 mmol) and a suitable solvent such as ethanol (5 mL).

-

Catalyst Addition: Carefully add the hydrogenation catalyst, such as 5-10% Palladium on Carbon (Pd/C), typically at a loading of 1-5 mol% relative to the substrate.

-

Hydrogenation: Seal the vessel, purge it with an inert gas (nitrogen or argon), and then introduce hydrogen gas. The reaction can be run under a hydrogen balloon (atmospheric pressure) or under pressure (e.g., 50 psi) in a specialized apparatus.

-

Reaction Conditions: The mixture is stirred vigorously at room temperature or with gentle heating (e.g., 50-60°C) to increase the reaction rate.[6]

-

Reaction Monitoring: Progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is fully consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst may be pyrophoric and should be handled while wet. The filtrate is then concentrated under reduced pressure to yield the crude 2,5-dichloroaniline.

-

Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the final product.

Part 3: Data Presentation & Characterization

Precise characterization is essential to confirm the identity and purity of the synthesized compound.

Table 1: Physicochemical Properties and Expected Data

| Property | Value / Expected Result | Source |

| Final Product | This compound | |

| CAS Number | 2729-37-5 | [7] |

| Molecular Formula | C₆H₄Cl₂FN | |

| Molecular Weight | 180.01 g/mol | |

| Appearance | Solid | [7] |

| Purity (Typical) | >98% | [7] |

| Key Intermediate | 1,4-Dichloro-2-nitrobenzene | |

| CAS Number | 89-61-2 | [3] |

| Molecular Formula | C₆H₃Cl₂NO₂ | [3] |

| Molecular Weight | 192.00 g/mol | [3] |

| Appearance | Yellow flakes/solid | [3] |

| Melting Point | 52-54 °C | [3] |

| Water Solubility | 95 mg/L | [3][8] |

Characterization Notes: The successful synthesis of the target molecule would be confirmed using standard analytical techniques:

-

¹H NMR: The proton NMR spectrum will show distinct signals in the aromatic region, with coupling constants characteristic of the substitution pattern.

-

¹³C NMR & ¹⁹F NMR: These techniques will confirm the number and chemical environment of the carbon and fluorine atoms.

-

Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the mass of the product, along with a characteristic isotopic pattern for the two chlorine atoms.

-

Infrared (IR) Spectroscopy: Will show characteristic N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹) and the disappearance of the NO₂ bands from the nitro intermediate.

Part 4: Safety and Handling

Working with halogenated and nitrated aromatic compounds requires strict adherence to safety protocols. All manipulations should be performed in a well-ventilated chemical fume hood.

-

Starting Materials (e.g., Dichlorobenzenes): These are hazardous and toxic. Avoid inhalation and skin contact.[9]

-

Nitrating Mixture (HNO₃/H₂SO₄): Extremely corrosive and a strong oxidizing agent. Handle with extreme care, using appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles/face shield.

-

Nitro-Aromatic Intermediates: These compounds are toxic and potential mutagens. Handle with care, avoiding dust inhalation and skin contact.[3]

-

Aniline Products: Halogenated anilines are toxic if swallowed, inhaled, or absorbed through the skin.[10][11] They may cause damage to organs through prolonged exposure.

-

Hydrogenation: Hydrogen gas is highly flammable. Ensure the reaction apparatus is properly sealed and free of leaks. The Pd/C catalyst can be pyrophoric upon exposure to air, especially when dry. Quench the catalyst carefully with water after filtration.

Always consult the latest Safety Data Sheet (SDS) for each chemical before use.[9][10][11][12]

References

- 1. 2,5-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. 1,4-Dichloro-2-nitrobenzene - Wikipedia [en.wikipedia.org]

- 4. prepchem.com [prepchem.com]

- 5. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]

- 6. 2,5-Dichloroaniline - Pigment Uses, Synthesis etc._Chemicalbook [chemicalbook.com]

- 7. 2729-37-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of 2,5-Dichloro-4-fluoroaniline

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dichloro-4-fluoroaniline

This compound is a halogenated aromatic amine that serves as a highly versatile and valuable intermediate in the synthesis of complex organic molecules. Its strategic importance is rooted in the unique combination of substituents on the aniline core. The presence of both chlorine and fluorine atoms significantly influences the electronic properties and reactivity of the benzene ring, while the amino group provides a key functional handle for a wide array of chemical transformations, including diazotization, acylation, and coupling reactions.[1]

These structural features make fluoroaniline derivatives, such as the subject of this guide, indispensable building blocks in several high-value industries. They are particularly crucial in the development of active pharmaceutical ingredients (APIs), where the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability.[2][3] Similarly, in the agrochemical sector, these intermediates are used to synthesize potent herbicides, fungicides, and insecticides.[2][3][4] This guide provides a comprehensive technical overview of the core physicochemical properties of this compound, offering field-proven insights and detailed experimental workflows for its characterization.

Core Physicochemical Properties

A precise understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective application in research and development. These parameters govern everything from reaction kinetics and purification strategies to formulation and safety protocols. The data for this compound is summarized below. It is critical to note that while some values are derived from experimental data for closely related isomers, others are predicted values and should be confirmed empirically.

| Property | Value / Description | Source / Notes |

| CAS Number | 2729-37-5 | [5][6] |

| Molecular Formula | C₆H₄Cl₂FN | [7][8][9] |

| Molecular Weight | 180.01 g/mol | [7][9][10] |

| Appearance | White to brown powder or crystalline solid | Inferred from isomers like 2,6-dichloro-4-fluoroaniline.[8] |

| Melting Point | Not experimentally determined. Expected to be in the range of 50-70 °C. | Based on isomers: 2,6-dichloro-4-fluoroaniline (53-55 °C)[7][8] and 2,4-dichloro-5-fluoroaniline (62-65 °C).[11] |

| Boiling Point | 247.6 ± 35.0 °C | Predicted value. |

| Density | 1.502 ± 0.06 g/cm³ | Predicted value. Matches experimental value for the 2,6-isomer.[7][10] |

| Water Solubility | Insoluble / Very low | Based on isomers like 2,6-dichloro-4-fluoroaniline.[8][10] |

| Solubility in Organic Solvents | Expected to be soluble in polar organic solvents like methanol, ethanol, acetone, and chlorinated solvents. | Based on general principles for halogenated anilines.[12][13] |

| pKa (Conjugate Acid) | 1.65 ± 0.10 | Predicted value. The electron-withdrawing Cl and F atoms significantly reduce the basicity of the amino group. |

| LogP (Octanol-Water Partition Coefficient) | ~3.2-3.3 | Estimated based on isomers: 2,6-dichloro-4-fluoroaniline (3.29)[7] and 2,4-dichloro-5-fluoroaniline (3.25).[11] This indicates high lipophilicity. |

Significance of Physicochemical Properties in Application

-

Melting Point & Appearance: A sharp, defined melting range is a primary indicator of compound purity. Any significant deviation or broadening of the range suggests the presence of impurities. The color can also indicate purity, with darker shades often resulting from trace oxidized impurities.

-

Solubility: Solubility data is critical for selecting appropriate solvents for chemical reactions, extractions, and recrystallization-based purifications. The low aqueous solubility and high organic solvent solubility are typical for this class of compounds and dictate the use of non-aqueous reaction media and solvent-based workup procedures.[12]

-

pKa: The low pKa value confirms that this compound is a very weak base. This is a direct consequence of the powerful electron-withdrawing effects of the two chlorine and one fluorine atoms, which delocalize the lone pair of electrons on the nitrogen atom into the aromatic ring, making them less available for protonation. This property is crucial when designing reactions that involve the amine, such as acid-catalyzed acylations or alkylations.

-

LogP: A high LogP value indicates that the molecule is lipophilic ("fat-loving") and will preferentially partition into non-polar environments over water. This is a key parameter in drug development for predicting membrane permeability and bioavailability, and in agrochemical design for understanding environmental fate and transport.

Experimental Protocols & Methodologies

The following section details self-validating protocols for the characterization of this compound, grounded in standard laboratory practices for aromatic amines.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. The workflow is designed to separate the main component from potential starting materials, by-products, or degradation products.

Caption: A standard workflow for purity analysis of this compound by RP-HPLC.

Step-by-Step Protocol:

-

Mobile Phase Preparation: Prepare Mobile Phase A (0.1% formic acid in HPLC-grade water) and Mobile Phase B (HPLC-grade acetonitrile). Degas both solvents.

-

Standard/Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Dilute as necessary and filter through a 0.45 µm syringe filter prior to injection.

-

Chromatographic Conditions:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Column Temperature: 30 °C.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm.

-

Gradient Program: Start with 50% B, hold for 2 minutes, ramp to 95% B over 10 minutes, hold for 3 minutes, then return to initial conditions and equilibrate.

-

-

Data Analysis: Integrate the resulting chromatogram. The purity is calculated based on the peak area of the main component relative to the total area of all observed peaks. A pure sample should yield a single major peak.

Structural Confirmation by Spectroscopy

While experimental spectra for this compound are not widely published, its structure can be confidently predicted based on established principles and data from analogous compounds.[14][15][16][17][18]

A. Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

The structure has two aromatic protons which will appear as distinct signals.

-

H-3 Proton: Expected around δ 7.0-7.2 ppm . This proton is ortho to a chlorine atom and meta to the amino and fluorine groups. It will appear as a doublet , coupled only to the fluorine atom with a coupling constant of approximately J = 7-9 Hz (⁴JHF).

-

H-6 Proton: Expected around δ 6.8-7.0 ppm . This proton is ortho to the amino group and a chlorine atom, and meta to the fluorine. It will appear as a doublet , coupled to the fluorine atom with a smaller coupling constant of approximately J = 4-6 Hz (³JHF).

-

-NH₂ Protons: Expected as a broad singlet around δ 3.8-4.2 ppm . The chemical shift can vary depending on concentration and solvent.

B. Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

The molecule has six unique carbon atoms in the aromatic region. The fluorine atom will cause splitting of the signals for the carbons it is coupled to.

-

C-4 (C-F): Expected around δ 150-155 ppm as a doublet with a large coupling constant (¹JCF ≈ 240-250 Hz).

-

C-1 (C-NH₂): Expected around δ 140-145 ppm as a doublet due to coupling with fluorine.

-

C-2 & C-5 (C-Cl): Expected around δ 120-130 ppm .

-

C-3 & C-6 (C-H): Expected around δ 115-125 ppm , both appearing as doublets due to C-F coupling.

C. Predicted Key FTIR Absorption Bands (cm⁻¹):

An FTIR spectrum provides confirmation of key functional groups.

-

3400-3500 cm⁻¹: Two distinct sharp peaks corresponding to the asymmetric and symmetric N-H stretching of the primary amine.

-

1600-1630 cm⁻¹: N-H bending (scissoring) vibration.

-

1450-1550 cm⁻¹: Aromatic C=C stretching vibrations.

-

1200-1250 cm⁻¹: Aromatic C-N stretching.

-

1100-1200 cm⁻¹: Strong absorption from the C-F stretching vibration.

-

700-850 cm⁻¹: C-Cl stretching vibrations.

Logical Framework: Connecting Properties to Application

The utility of a chemical intermediate is defined by its physicochemical properties. The following diagram illustrates the causal relationships between the core properties of this compound and its practical application in a drug development context.

Caption: Relationship between physicochemical properties and their impact on synthesis and development.

Safety & Handling

As a halogenated aromatic amine, this compound must be handled with appropriate care, assuming it shares hazards with related compounds.

-

Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin. Aromatic amines can be toxic and may affect the blood (methemoglobinemia).

-

Irritation: Causes serious eye irritation and may cause skin and respiratory irritation.[5]

-

Environmental Hazard: Likely toxic to aquatic life with long-lasting effects.

Handling Recommendations:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.

Disclaimer: This guide is intended for informational purposes for qualified research professionals. Always consult the specific, most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

- 1. Page loading... [guidechem.com]

- 2. sparrow-chemical.com [sparrow-chemical.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. 2729-37-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. 2729-37-5|this compound|BLD Pharm [bldpharm.com]

- 7. Page loading... [guidechem.com]

- 8. 2,6-DICHLORO-4-FLUOROANILINE CAS#: 344-19-4 [m.chemicalbook.com]

- 9. 2,6-Dichloro-4-fluoroaniline | C6H4Cl2FN | CID 2774008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. parchem.com [parchem.com]

- 11. 2,4-DICHLORO-5-FLUOROANILINE | CAS#:348-64-1 | Chemsrc [chemsrc.com]

- 12. benchchem.com [benchchem.com]

- 13. 2,5-Dichloroaniline | C6H5Cl2N | CID 7262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. 2-Chloro-4-fluoroaniline(2106-02-7) 13C NMR spectrum [chemicalbook.com]

- 16. 2-Chloro-4-fluoroaniline(2106-02-7) 1H NMR [m.chemicalbook.com]

- 17. 2,5-Dichloroaniline(95-82-9) 13C NMR spectrum [chemicalbook.com]

- 18. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to 2,5-Dichloro-4-fluoroaniline (CAS No. 2729-37-5)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,5-Dichloro-4-fluoroaniline, a key building block in modern medicinal chemistry. We will delve into its chemical and physical properties, synthesis methodologies, significant applications in drug discovery, and essential safety and handling protocols.

Introduction: The Strategic Importance of Halogenated Anilines in Medicinal Chemistry

Halogenated anilines are a cornerstone of pharmaceutical synthesis. The introduction of halogen atoms, particularly fluorine and chlorine, into the aniline scaffold dramatically influences the molecule's physicochemical properties. This strategic halogenation can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. This compound, with its unique substitution pattern, offers a versatile platform for the synthesis of complex and potent bioactive molecules. Its applications span various therapeutic areas, making it a compound of significant interest to the drug development community.[1][2]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective application in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2729-37-5 | [3] |

| Molecular Formula | C₆H₄Cl₂FN | |

| Molecular Weight | 180.01 g/mol | |

| Appearance | Solid | [3] |

| Purity | 98% | [3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Insoluble in water. | [4] |

Synthesis of this compound: A Mechanistic Perspective

Conceptual Synthesis Workflow

The transformation from a nitroaromatic precursor to the target aniline is a critical step that requires careful control of reaction conditions to ensure high yield and purity.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Catalytic Hydrogenation (General Procedure)

This protocol is a generalized procedure based on the synthesis of similar fluoroanilines and should be optimized for the specific substrate.[5][6]

-

Reactor Setup: In a high-pressure reactor, charge the starting material, 3,5-dichloro-4-fluoronitrobenzene (1.0 eq).

-

Solvent and Catalyst Addition: Add a suitable solvent such as ethanol or methanol, followed by the addition of a palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the starting material).[6]

-

Hydrogenation: Seal the reactor and purge with nitrogen, followed by pressurizing with hydrogen gas to the desired pressure (e.g., 1.0-4.0 MPa).[6]

-

Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 60-120 °C) with vigorous stirring.[6] The reaction progress should be monitored by a suitable analytical technique like HPLC or GC-MS.

-

Work-up and Isolation: Upon completion, cool the reactor, and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst. The filtrate, containing the product, can then be concentrated and purified, for instance, through rectification, to yield the final product.[6]

Causality in Experimental Choices:

-

Catalyst Selection: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of nitro groups due to its high activity and selectivity.

-

Solvent: Alcohols like ethanol and methanol are common solvents for hydrogenation as they readily dissolve the starting material and are stable under the reaction conditions.

-

Pressure and Temperature: These parameters are crucial for the reaction rate and selectivity. Higher pressures and temperatures generally lead to faster reactions but may also increase the risk of side reactions like dehalogenation.[5]

Applications in Drug Discovery and Development

Halogenated anilines, including this compound, are valuable intermediates in the synthesis of a wide range of pharmaceuticals. The presence of chlorine and fluorine atoms can significantly impact the biological activity of the final drug molecule.

Role as a Pharmaceutical Intermediate

This compound serves as a key building block for creating more complex molecules with therapeutic potential. Its reactive amine group allows for various chemical transformations, making it a versatile starting point in multi-step syntheses.

Caption: Key application areas for this compound.

Significance in Agrochemicals

Beyond pharmaceuticals, this compound is also utilized in the agrochemical industry as an intermediate for synthesizing herbicides, insecticides, and fungicides.[4]

Analytical Methodologies

Accurate and reliable analytical methods are essential for quality control during the synthesis and for the final product characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and for quantifying any impurities. A reversed-phase HPLC method coupled with a UV or mass spectrometry (MS) detector is typically employed.[7][8]

Table 2: Exemplary HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18 (e.g., Phenomenex Gemini-NX) | Provides good retention and separation for aromatic amines.[8] |

| Mobile Phase | Acetonitrile/Water with 0.05% Acetic Acid (Gradient) | A common mobile phase for reversed-phase chromatography of polar and non-polar analytes.[8] |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC.[8] |

| Detection | UV (e.g., 254 nm) or MS (m/z 180.01) | UV detection is robust for aromatic compounds. MS offers higher sensitivity and specificity. |

| Injection Volume | 20 µL | A typical injection volume for analytical HPLC.[8] |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another valuable technique for the analysis of volatile and semi-volatile compounds like this compound. It provides excellent separation and definitive identification based on the mass spectrum.[9]

Safety, Handling, and Toxicology

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Identification

-

Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.

-

Skin and Eye Irritation: Causes skin and serious eye irritation.[3]

-

Target Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.

-

Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[10]

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[10] Ensure that eyewash stations and safety showers are readily accessible.[10]

-

Personal Protective Equipment:

First-Aid Measures

-

Skin Contact: Immediately wash with plenty of soap and water.[10] Remove contaminated clothing and wash it before reuse.[11]

-

Eye Contact: Rinse cautiously with water for several minutes.[10] Remove contact lenses if present and easy to do. Continue rinsing.[10]

-

Ingestion: If swallowed, immediately call a POISON CENTER or doctor.[10] Rinse mouth.[11]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[11]

Storage and Disposal

-

Storage: Store in a well-ventilated place.[11] Keep the container tightly closed and store it locked up.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[10][11]

Conclusion

This compound is a strategically important chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique halogenation pattern provides a versatile scaffold for the synthesis of novel and effective molecules. A thorough understanding of its synthesis, properties, and safe handling is crucial for researchers and scientists working in these fields. The methodologies and data presented in this guide offer a solid foundation for the successful utilization of this compound in research and development.

References

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. 2729-37-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. Page loading... [guidechem.com]

- 5. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]

- 6. CN101624348A - Preparation method of para-fluoroaniline - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2,5-Dichloroaniline - analysis - Analytice [analytice.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

A Technical Guide to the Spectral Analysis of 2,5-Dichloro-4-fluoroaniline

Prepared by: Gemini, Senior Application Scientist

Introduction

2,5-Dichloro-4-fluoroaniline is a halogenated aromatic amine, a class of compounds that serves as crucial building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. The precise substitution pattern of the halogen atoms and the amino group on the benzene ring dictates the molecule's reactivity and its utility in various synthetic pathways. Consequently, unambiguous structural confirmation and purity assessment are paramount for its application in research and development.

This technical guide provides an in-depth analysis of the spectral data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of readily available experimental spectra in the public domain, this guide leverages predictive models and foundational spectroscopic principles to offer a robust framework for researchers, scientists, and drug development professionals. The methodologies and interpretations presented herein are designed to equip the reader with the necessary knowledge to anticipate, acquire, and interpret the spectral characteristics of this compound, ensuring scientific integrity and facilitating its effective use in complex synthetic applications.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound forms the basis for interpreting its spectral data. The electronic effects of the substituents—two chlorine atoms, one fluorine atom, and an amino group—on the aromatic ring create distinct chemical environments for each proton and carbon atom.

-

Amino Group (-NH₂): An activating, ortho-, para-directing group that donates electron density to the ring through resonance.

-

Fluorine Atom (-F): An electronegative atom that withdraws electron density through induction but can donate electron density through resonance. Its strong influence on adjacent nuclei is particularly notable in NMR spectroscopy.

-

Chlorine Atoms (-Cl): Electronegative atoms that withdraw electron density from the ring primarily through induction.

These competing electronic effects lead to a unique and predictable pattern in the NMR, IR, and MS spectra.

Caption: Molecular Structure of this compound.

¹H NMR Spectroscopy (Predicted)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For this compound, the ¹H NMR spectrum is expected to show signals for the two aromatic protons and the two amine protons.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.1 - 7.3 | Doublet (d) | ⁴J(H-F) ≈ 6-8 Hz |

| H-6 | 6.8 - 7.0 | Doublet (d) | ⁴J(H-F) ≈ 8-10 Hz |

| -NH₂ | 3.8 - 4.5 | Broad Singlet (br s) | - |

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) at δ 0.00 ppm and can vary based on the solvent and concentration.

Interpretation of the Predicted ¹H NMR Spectrum

The aromatic region of the spectrum is anticipated to display two distinct signals corresponding to H-3 and H-6.

-

H-3: This proton is situated between a chlorine atom and a fluorine atom. The electron-withdrawing nature of these adjacent halogens would deshield H-3, shifting its resonance downfield. It is expected to appear as a doublet due to coupling with the fluorine atom at position 4 (a four-bond coupling, ⁴J(H-F)).

-

H-6: This proton is positioned between the amino group and a chlorine atom. The electron-donating amino group will shield this proton, causing its signal to appear more upfield compared to H-3. It is also expected to be a doublet due to a four-bond coupling to the fluorine atom (⁴J(H-F)).

-

-NH₂ Protons: The protons of the amino group typically appear as a broad singlet. The chemical shift of this signal is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange rates. In a non-polar solvent like CDCl₃, it is expected in the range of 3.8-4.5 ppm.

Caption: ¹H NMR environments and key couplings.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Common solvents for substituted anilines include Chloroform-d and DMSO-d₆.[1]

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

-

Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy (Predicted)

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom produces a distinct peak.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 140 - 145 (d, ¹J(C-F) ≈ 240-250 Hz) |

| C-2 | 120 - 125 (d, ²J(C-F) ≈ 20-25 Hz) |

| C-3 | 115 - 120 (d, ³J(C-F) ≈ 5-10 Hz) |

| C-4 | 150 - 155 (s) |

| C-5 | 118 - 123 (d, ²J(C-F) ≈ 20-25 Hz) |

| C-6 | 110 - 115 (d, ³J(C-F) ≈ 3-5 Hz) |

Note: Predicted chemical shifts are relative to TMS at δ 0.00 ppm.

Interpretation of the Predicted ¹³C NMR Spectrum

The six aromatic carbons are in chemically distinct environments and are expected to give rise to six separate signals. A key feature will be the carbon-fluorine couplings.

-

C-1 (ipso-Carbon to -NH₂): This carbon is attached to the amino group and is expected to be significantly influenced by its electron-donating effect.

-

C-2 and C-5 (ipso-Carbons to -Cl): These carbons are directly bonded to chlorine atoms, and their chemical shifts will be influenced by the electronegativity of chlorine. They are expected to show a two-bond coupling to the fluorine atom.

-

C-4 (ipso-Carbon to -F): This carbon is directly attached to the highly electronegative fluorine atom, resulting in a large downfield shift and a very large one-bond C-F coupling constant.

-

C-3 and C-6: These carbons are bonded to hydrogen atoms and will exhibit smaller couplings to the fluorine atom.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 512-2048 scans, due to the low sensitivity of the ¹³C nucleus.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Similar to ¹H NMR, process the FID with Fourier transformation, phasing, and baseline correction.

Infrared (IR) Spectroscopy (Predicted)

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent technique for identifying the presence of specific functional groups.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450 - 3300 | N-H stretching (asymmetric and symmetric) | Amine (-NH₂) |

| 3100 - 3000 | C-H aromatic stretching | Aromatic Ring |

| 1620 - 1580 | N-H scissoring (bending) | Amine (-NH₂) |

| 1550 - 1450 | C=C aromatic stretching | Aromatic Ring |

| 1250 - 1150 | C-N stretching | Aryl-Amine |

| 1200 - 1100 | C-F stretching | Aryl-Fluoride |

| 800 - 600 | C-Cl stretching | Aryl-Chloride |

Interpretation of the Predicted IR Spectrum

-

N-H Stretching: The primary amine group will show two distinct stretching bands in the region of 3450-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes.

-

Aromatic C-H Stretching: These vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹.

-

C=C Aromatic Stretching: The stretching of the carbon-carbon double bonds in the aromatic ring will give rise to several bands in the 1550-1450 cm⁻¹ region.

-

C-N, C-F, and C-Cl Stretching: The stretching vibrations for the carbon-heteroatom bonds will be found in the fingerprint region of the spectrum. The C-F stretch is typically strong, while the C-Cl stretch appears at lower wavenumbers.

Experimental Protocol: FT-IR Spectroscopy of a Solid Sample

A common method for analyzing solid samples is the KBr pellet technique.

Caption: Workflow for KBr Pellet Preparation.

-

Sample Preparation: Finely grind 1-2 mg of this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[2]

-

Pellet Formation: Transfer the homogeneous powder to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[2]

-

Spectral Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[3]

Mass Spectrometry (MS) (Predicted)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common method that involves bombarding the sample with high-energy electrons, causing ionization and fragmentation.

Predicted Molecular Ion and Major Fragments

| m/z | Proposed Fragment |

| 181/183/185 | [M]⁺˙ (Molecular Ion) |

| 146/148 | [M - Cl]⁺ |

| 118/120 | [M - Cl - HCN]⁺ |

| 111 | [C₆H₃FCl]⁺ |

Interpretation of the Predicted Mass Spectrum

-

Molecular Ion Peak: The molecular ion peak is expected to be a prominent feature in the spectrum. Due to the presence of two chlorine atoms, a characteristic isotopic cluster will be observed. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This will result in peaks at m/z 181 (containing two ³⁵Cl), m/z 183 (containing one ³⁵Cl and one ³⁷Cl), and m/z 185 (containing two ³⁷Cl), with relative intensities of approximately 9:6:1.

-

Fragmentation Pattern: The fragmentation of the molecular ion is expected to proceed through several key pathways:

-

Loss of a Chlorine Atom: A common fragmentation for chlorinated aromatic compounds is the loss of a chlorine radical (•Cl) to form a fragment ion at m/z 146/148.

-

Loss of HCN: Following the loss of a halogen, aromatic amines can undergo rearrangement and lose a molecule of hydrogen cyanide (HCN).

-

Other Fragmentations: Other possible fragmentations include the loss of the amino group and cleavage of the aromatic ring.

-

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a GC-MS system equipped with a capillary GC column and an electron ionization (EI) source.

-

GC Parameters:

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Safety and Handling

Halogenated anilines should be handled with care as they can be toxic and are often skin and eye irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.

References

solubility of 2,5-Dichloro-4-fluoroaniline in organic solvents

An In-depth Technical Guide to the Solubility of 2,5-Dichloro-4-fluoroaniline in Organic Solvents

Abstract

This compound is a halogenated aromatic amine pivotal as a building block in the synthesis of pharmaceuticals and agrochemicals. A comprehensive understanding of its solubility profile in various organic solvents is a critical prerequisite for optimizing reaction kinetics, designing efficient purification strategies (such as crystallization), and developing stable formulations. This technical guide provides a robust framework for researchers, chemists, and drug development professionals to both understand the theoretical principles governing the solubility of this compound and to experimentally determine its solubility with high fidelity. While extensive quantitative solubility data for this compound is not widely published, this document furnishes the foundational knowledge and detailed methodologies required to generate this crucial data in a laboratory setting.

Physicochemical Principles Governing Solubility

The solubility of a solid solute, such as this compound, in a liquid solvent is dictated by the thermodynamic principle "like dissolves like"[1]. This axiom suggests that solubility is maximized when the intermolecular forces between the solute and solvent molecules are similar in nature and strength to the forces within the pure solute and pure solvent. The molecular structure of this compound—featuring a polar amino group, an aromatic ring, and electronegative halogen substituents—allows for a range of interactions.

-

Hydrogen Bonding: The primary amine (-NH₂) group is a potent hydrogen bond donor and acceptor. This enables strong interactions with protic solvents (e.g., alcohols like methanol and ethanol) and polar aprotic solvents that can act as hydrogen bond acceptors (e.g., acetone, DMSO).[2][3]

-

Dipole-Dipole Interactions: The significant electronegativity difference between the carbon, chlorine, and fluorine atoms creates permanent dipoles within the molecule. These dipoles can interact favorably with other polar solvent molecules (e.g., dichloromethane, ethyl acetate).[3]

-

Van der Waals Forces: The nonpolar benzene ring contributes to London dispersion forces, which are the primary mode of interaction with non-polar solvents like hexane and toluene.[3]

Given these features, this compound is expected to exhibit greater solubility in polar organic solvents compared to non-polar ones. Aromatic amines are generally soluble in organic solvents, while their solubility in water is limited, a trait that can be influenced by the presence of other functional groups.[4][5]

Caption: Intermolecular forces between this compound and solvent types.

Experimental Determination of Solubility

The most reliable method for determining the equilibrium solubility of a compound is the isothermal shake-flask method .[1][6] This technique involves agitating an excess of the solid solute in the solvent at a constant temperature until equilibrium is achieved, followed by quantitative analysis of the supernatant.

Mandatory Safety Precautions

This compound and its analogues are classified as toxic and hazardous substances.[7]

-

Handling: Always handle this compound inside a certified chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[8]

-

Exposure: The compound is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye irritation.[8][9] Avoid breathing dust and ensure thorough washing after handling.

-

Disposal: Dispose of all waste—including unused compound, saturated solutions, and contaminated materials—as hazardous chemical waste in accordance with local, state, and federal regulations.[7][10]

Protocol: Isothermal Shake-Flask Method

This protocol provides a self-validating system for generating accurate and reproducible solubility data. The key to its integrity is ensuring that true thermodynamic equilibrium is reached.

Materials and Reagents:

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.1 mg)

-

Scintillation vials or sealed flasks (e.g., 20 mL)

-

Thermostatic orbital shaker or temperature-controlled water bath

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system.[6][11]

Step-by-Step Methodology:

-

Preparation:

-

To a series of vials, add a precisely weighed excess amount of this compound (e.g., 50-100 mg). The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.

-

Add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.[12]

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in the thermostatic shaker set to a constant temperature (e.g., 25.0 ± 0.2 °C).[6]

-

Agitate the mixtures at a constant speed.

-

Self-Validation Check: To ensure equilibrium is reached, prepare multiple vials for a key solvent. Withdraw samples at different time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration no longer increases with time. A minimum of 24-48 hours is typically required.[6]

-

-

Sampling:

-

Once equilibrium is established, stop agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours for the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed vial or volumetric flask. This step is critical to remove all undissolved microparticles.

-

-

Quantitative Analysis (HPLC Example):

-

Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

-

Dilute the filtered sample aliquot with a known volume of solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the standards and the diluted sample by HPLC-UV. The wavelength for detection should be set to an absorbance maximum for the analyte.

-

Construct a calibration curve by plotting peak area against concentration for the standards.

-

Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for any dilutions made.

-

Express solubility in standard units, such as mg/mL, g/L, or mol/L.

-

Caption: Experimental workflow for the isothermal shake-flask solubility determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a structured format for clear comparison and analysis. This allows researchers to quickly identify suitable solvents for specific applications.

Table 1: Solubility of this compound in Organic Solvents at 25°C (Example Template)

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic | Methanol | Experimental Value | Calculated Value |

| Ethanol | Experimental Value | Calculated Value | |

| Polar Aprotic | Acetone | Experimental Value | Calculated Value |

| Acetonitrile | Experimental Value | Calculated Value | |

| Ethyl Acetate | Experimental Value | Calculated Value | |

| Dimethyl Sulfoxide (DMSO) | Experimental Value | Calculated Value | |

| Non-Polar | Toluene | Experimental Value | Calculated Value |

| Hexane | Experimental Value | Calculated Value | |

| Chlorinated | Dichloromethane | Experimental Value | Calculated Value |

Note: This table is a template. The values must be determined experimentally using the protocol described in Section 2.

Conclusion

This guide establishes a comprehensive framework for understanding and determining the . By combining a theoretical understanding of intermolecular forces with a rigorous, self-validating experimental protocol, researchers and drug development professionals can generate the high-quality solubility data essential for process development, optimization, and formulation. Adherence to the detailed methodology and stringent safety precautions outlined herein will ensure the generation of reliable data to accelerate research and development objectives.

References

- 1. m.youtube.com [m.youtube.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. benchchem.com [benchchem.com]

- 4. moorparkcollege.edu [moorparkcollege.edu]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. 2729-37-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. lifechemicals.com [lifechemicals.com]

- 12. researchgate.net [researchgate.net]

molecular structure and conformation of 2,5-Dichloro-4-fluoroaniline

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2,5-Dichloro-4-fluoroaniline

This guide provides a detailed examination of the molecular structure and conformational properties of this compound (CAS No: 2729-37-5), a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] By integrating theoretical principles with spectroscopic analysis methodologies, this document serves as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound is a polysubstituted aniline derivative featuring a complex interplay of electronic and steric effects that define its chemical behavior and reactivity. Understanding its three-dimensional structure and conformational preferences is paramount for predicting its interaction with biological targets and for optimizing synthetic pathways. This guide elucidates these characteristics through a multi-faceted approach, combining computational modeling principles with established spectroscopic techniques.

| Property | Value | Source |

| CAS Number | 2729-37-5 | [1] |

| Molecular Formula | C₆H₄Cl₂FN | [3][4] |

| Molecular Weight | 180.01 g/mol | [1][3][4] |

| Purity | Typically ≥98% | [1] |

Molecular Geometry and Structural Parameters

The foundational structure of this compound consists of a benzene ring functionalized with an amino (-NH₂) group at position 1, chlorine atoms at positions 2 and 5, and a fluorine atom at position 4. The spatial arrangement of these substituents dictates the molecule's overall geometry, including bond lengths, bond angles, and dihedral angles.

The geometry is a direct consequence of the hybridization of the carbon atoms (sp²) and the nitrogen atom (approximately sp³), modified by the electronic nature of the substituents. The amino group acts as an electron-donating group through resonance, while the halogen atoms (Cl and F) are electron-withdrawing via the inductive effect. This electronic tug-of-war influences the aromatic system's electron density and bond characteristics. For instance, the C-N bond is expected to have some double-bond character, leading to a shorter bond length compared to a typical C-N single bond. Conversely, the C-Cl and C-F bonds are polarized due to the high electronegativity of the halogens.

Caption: Molecular structure of this compound with IUPAC numbering.

Conformational Analysis: The Amino Group Orientation

The most significant conformational variable in this compound is the rotation around the C1-N bond, which determines the orientation of the amino group's hydrogen atoms relative to the plane of the aromatic ring.

-

Steric Hindrance: The chlorine atom at the C2 (ortho) position imposes a significant steric barrier. This repulsion between the bulky chlorine atom and the amino hydrogens disfavors a planar conformation where the N-H bonds lie in the same plane as the ring. Consequently, the amino group is likely twisted out of the plane of the benzene ring.

-

Electronic Effects & Pyramidalization: The nitrogen atom of the amino group is not perfectly planar (sp² hybridized) but exhibits some degree of pyramidalization (sp³ character). The extent of this pyramidalization is influenced by the electronic push-pull between the electron-donating amino group and the electron-withdrawing ring.

-

Intramolecular Interactions: A potential weak intramolecular hydrogen bond (N-H···Cl) between one of the amino hydrogens and the ortho-chlorine atom could exist. Such an interaction would stabilize a specific rotational conformer, restricting the free rotation around the C1-N bond.

A definitive determination of the most stable conformer requires high-level computational modeling or precise crystallographic data, which are not publicly available for this specific isomer. However, based on related structures, a non-planar, twisted conformation of the amino group is the most probable low-energy state.[5]

Spectroscopic Characterization and Validation

Spectroscopic methods provide the empirical data necessary to confirm the molecule's structure and infer its conformational properties. A combined analytical approach using FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy yields a comprehensive molecular fingerprint.[6]

Vibrational Spectroscopy (FT-IR & FT-Raman)

Vibrational spectroscopy probes the stretching and bending modes of the molecule's chemical bonds. The combination of FT-IR and FT-Raman is powerful due to their complementary selection rules.[6]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3500 | Asymmetric and symmetric stretching of the amino group. Typically appears as two distinct bands.[7] |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of the C-H bonds on the benzene ring. |

| Aromatic C=C Stretch | 1400 - 1630 | In-plane stretching vibrations of the aromatic ring, often appearing as a set of sharp bands.[7] |

| C-N Stretch | 1250 - 1350 | Stretching of the bond between the aromatic ring and the amino group.[7] |

| C-F Stretch | 1100 - 1250 | A strong, characteristic absorption due to the highly polar C-F bond.[7] |

| C-Cl Stretch | 600 - 850 | Stretching of the C-Cl bonds. These bands are often found in the fingerprint region.[7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule.

-

¹H NMR: The spectrum is expected to show two signals for the two non-equivalent aromatic protons, with their chemical shifts and splitting patterns (coupling constants) determined by their neighboring substituents. The amino group protons may appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

-

¹³C NMR: The spectrum will display six distinct signals for the six unique carbon atoms of the benzene ring. The chemical shifts are heavily influenced by the attached substituents; carbons bonded to the electronegative halogens (C2, C4, C5) will be shifted downfield.

UV-Visible Spectroscopy

The UV-Vis spectrum reveals information about the electronic transitions within the molecule. Substituted anilines typically exhibit two main absorption bands (π → π* transitions) in the 200-400 nm range. The exact position of the maximum absorbance (λmax) is sensitive to the substitution pattern on the aromatic ring.[7]

The Role of Computational Chemistry

In the absence of single-crystal X-ray diffraction data, computational methods, particularly Density Functional Theory (DFT), are indispensable for a deeper understanding of the molecular structure and conformation.[8][9][10] DFT allows for the theoretical prediction of geometric parameters, vibrational frequencies, and NMR chemical shifts with a high degree of accuracy.[11][12][13]

A typical computational workflow involves:

-

Geometry Optimization: Calculating the lowest-energy three-dimensional arrangement of atoms.

-

Frequency Analysis: Confirming that the optimized structure is a true energy minimum and calculating the theoretical vibrational (IR and Raman) spectra.[14]

-

NMR Chemical Shift Calculation: Predicting the ¹H and ¹³C NMR spectra to compare with experimental data.

Caption: A standard workflow for the computational analysis of a molecule using DFT.

Experimental Protocols for Structural Validation

The following protocols describe standard, self-validating methodologies for acquiring the spectroscopic data essential for the structural elucidation of this compound.

Protocol 1: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Principle: This protocol uses the KBr pellet method to obtain a high-quality infrared spectrum of the solid-state sample. The hygroscopic nature of KBr necessitates a moisture-free environment to prevent interference from water absorption bands.

-

Methodology:

-

Sample Preparation: Finely grind 1-2 mg of this compound with approximately 200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar. The goal is a homogenous, fine powder.

-

Pellet Formation: Transfer the powder to a pellet-pressing die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

Background Spectrum: Place the empty spectrometer sample holder in the beam path and record a background spectrum. This is crucial for correcting for atmospheric CO₂ and H₂O absorptions.

-

Sample Spectrum: Place the KBr pellet containing the sample in the holder and acquire the FT-IR spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[15]

-

Validation: The final spectrum should be free of broad O-H stretching bands around 3400 cm⁻¹, indicating a dry sample and KBr.

-

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: This protocol details the acquisition of ¹H and ¹³C NMR spectra in a deuterated solvent. The deuterated solvent is essential as it is "invisible" in the ¹H spectrum, and its deuterium signal is used by the spectrometer to lock the magnetic field frequency.

-

Methodology:

-

Sample Preparation: Accurately weigh and dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[7]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which provides a reference signal at 0 ppm.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument is then tuned to the specific nucleus being observed (¹H or ¹³C), and the magnetic field is "locked" and "shimmed" to ensure homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include spectral width, number of scans (typically 16-64), and relaxation delay.[7]

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to produce a spectrum of singlets. A larger number of scans (1024 or more) is required due to the lower natural abundance of ¹³C.[7]

-

Validation: The solvent peak should be correctly identified, and the TMS peak should be sharp and precisely at 0.00 ppm.

-

Conclusion

The molecular architecture of this compound is defined by a substituted aromatic core with a conformationally flexible amino group. A comprehensive analysis, integrating the predictive power of computational chemistry with the empirical evidence from vibrational and nuclear magnetic resonance spectroscopy, is essential for a complete structural and conformational characterization. The steric hindrance from the ortho-chlorine substituent is the dominant factor influencing the non-planar orientation of the amino group. The methodologies and data presented in this guide provide a robust framework for scientists engaged in the research and development of molecules derived from this important chemical building block.

References

- 1. 2729-37-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. 2,6-Dichloro-4-fluoroaniline | C6H4Cl2FN | CID 2774008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. benchchem.com [benchchem.com]

- 8. tdx.cat [tdx.cat]

- 9. A comparison between observed and DFT calculations on structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reactive Sites of 2,5-Dichloro-4-fluoroaniline

Introduction

2,5-Dichloro-4-fluoroaniline is a halogenated aromatic amine of significant interest in the chemical and pharmaceutical industries. Its unique substitution pattern—featuring an activating amino group and three deactivating halogen atoms—creates a nuanced reactivity profile that is crucial for synthetic chemists to understand. This molecule serves as a vital intermediate in the synthesis of agrochemicals, high-performance pigments, and pharmaceutical agents.[1][2][3] A comprehensive grasp of its reactive sites is paramount for leveraging this building block to its full potential in drug discovery and material science.

This guide provides a detailed exploration of the principal reactive centers of this compound: the nucleophilic amino group and the electron-rich aromatic ring. We will dissect the electronic interplay of its substituents to predict regioselectivity, detail key transformations with validated protocols, and offer insights into the causality behind experimental choices.

Molecular Structure and Electronic Landscape

The reactivity of this compound is dictated by the electronic contributions of its four substituents. Understanding their individual and collective effects is the key to predicting its chemical behavior.

-

Amino Group (-NH₂): This is a powerful activating group. Through resonance (+R effect), the nitrogen's lone pair donates electron density into the aromatic ring, primarily at the ortho and para positions. This effect strongly outweighs its weak inductive electron withdrawal (-I effect).[4]

-

Chlorine Atoms (-Cl): Halogens exhibit a dual nature. They are deactivating due to their strong inductive electron withdrawal (-I effect). However, through resonance (+R effect), their lone pairs can donate electron density to the ring. For chlorine, the inductive effect dominates, making the ring less reactive towards electrophiles than benzene. This resonance donation, though weaker, still directs incoming electrophiles to the ortho and para positions.[4]

-

Fluorine Atom (-F): Similar to chlorine, fluorine is inductively withdrawing (-I) and resonance donating (+R). As the most electronegative element, its -I effect is the strongest among the halogens, making it a powerful deactivator.[5]

The collective result is an aromatic ring that is deactivated overall compared to aniline but is highly polarized. The amino group is the dominant directing group, strongly activating the positions ortho and para to it (C3 and C6). The halogen atoms deactivate the ring but also direct ortho/para. The confluence of these effects makes the C6 position the most electron-rich and sterically accessible site for electrophilic attack.

Primary Reactive Site: The Amino Group (-NH₂)

The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile and a primary site for a variety of crucial chemical transformations.

Diazotization: Gateway to Diverse Functionalities

The conversion of the primary aromatic amine to a diazonium salt is one of its most valuable reactions. This process, known as diazotization, transforms the amino group into an excellent leaving group (N₂) and provides a versatile intermediate for introducing a wide range of substituents via Sandmeyer-type reactions.[6][7]

Mechanism: The reaction is typically performed in a strong acidic medium (e.g., sulfuric acid) with a nitrite source (e.g., sodium nitrite). The acid protonates the nitrite to form nitrous acid (HONO), which is then further protonated and loses water to generate the highly electrophilic nitrosonium ion (NO⁺). In concentrated sulfuric acid, this can exist as nitrosylsulfuric acid.[6][8] The nucleophilic amine attacks this electrophile, and after a series of proton transfers and water elimination, the stable arenediazonium salt is formed.[6][7][8]

Industrial Significance: This reaction is a cornerstone in the synthesis of the herbicide Dicamba, where the diazonium salt of 2,5-dichloroaniline is hydrolyzed to 2,5-dichlorophenol, a key precursor.[8][9][10]

View Detailed Experimental Protocol: Diazotization and Hydrolysis

Objective: To convert this compound to its corresponding diazonium salt, followed by hydrolysis to 2,5-Dichloro-4-fluorophenol.

Materials:

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Water (deionized)

-

Ice

-

Organic Solvent (e.g., Diethyl Ether or Dichloromethane)

Procedure:

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add this compound to a pre-chilled mixture of concentrated sulfuric acid and water, maintaining the temperature below 10°C. Stir until a fine slurry is formed.[6][8]

-

Diazotization: Cool the slurry to 0-5°C using an ice-salt bath. Prepare a solution of sodium nitrite in water and add it dropwise to the aniline slurry via the dropping funnel. The rate of addition should be controlled to maintain the temperature strictly between 0-5°C.[6]

-

Reaction Monitoring: Stir the mixture for an additional 30-60 minutes at 0-5°C after the addition is complete. The completion of diazotization can be checked by testing a drop of the reaction mixture with starch-iodide paper (a blue-black color indicates excess nitrous acid).

-

Hydrolysis: To hydrolyze the diazonium salt, the reaction mixture is typically added slowly to boiling water or heated directly. The diazonium group is replaced by a hydroxyl group, releasing nitrogen gas.

-

Workup and Isolation: After cooling, the phenolic product can be extracted from the aqueous mixture using an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

Amide Bond Formation (Acylation)

The amino group of this compound readily reacts with carboxylic acids and their derivatives (e.g., acid chlorides, anhydrides) to form stable amide bonds.[11] This reaction is fundamental in medicinal chemistry for synthesizing a vast array of bioactive molecules.[12][13]

Mechanism: The reaction typically requires activation of the carboxylic acid. Common coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like 1-Hydroxybenzotriazole (HOBt), convert the carboxylic acid's hydroxyl group into a better leaving group.[14] The nucleophilic amine then attacks the activated carbonyl carbon, leading to the formation of the amide bond.

View General Protocol: EDC/HOBt Mediated Amide Coupling

Objective: To couple this compound with a generic carboxylic acid.

Materials:

-

This compound

-

Carboxylic Acid

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

HOBt (1-Hydroxybenzotriazole)

-

Base (e.g., DIPEA or Triethylamine)

-

Solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

Procedure:

-

Activation: Dissolve the carboxylic acid, HOBt (1.1 eq), and a base like DIPEA (2.0 eq) in an anhydrous solvent (e.g., DCM) under an inert atmosphere (e.g., Nitrogen).

-